
1-(4-Hydroxyazepan-1-yl)ethanone
Vue d'ensemble
Description
1-(4-Hydroxyazepan-1-yl)ethanone is an organic compound belonging to the class of aldehydes. It has a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol. This compound has been widely studied for its potential applications in the fields of medicinal chemistry and organic synthesis. In particular, its synthesis method and mechanism of action have been the subject of numerous studies.
Applications De Recherche Scientifique
Synthetic Methodologies and Compound Development
Facile Synthesis of Novel Derivatives : A study highlighted an efficient synthesis approach for 1,4-benzoxazepin-2-one derivatives via a one-pot reaction involving isoquinoline, activated acetylenes, and a similar compound to 1-(4-Hydroxyazepan-1-yl)ethanone. This method yields high product rates under mild conditions without requiring a catalyst (Khaleghi et al., 2011).
Synthesis and Characterization for Biological Applications : Another research focused on the synthesis and spectroscopic characterization of a compound structurally related to 1-(4-Hydroxyazepan-1-yl)ethanone, investigating its cytotoxicity, binding with human serum albumin through fluorescence spectroscopy, and evaluating its potential as a carrier protein through molecular docking studies (Govindhan et al., 2017).
Innovative Synthesis Routes for Antagonists : Efficient stereoselective synthesis methods for clinically relevant compounds, like Aprepitant, an NK(1) receptor antagonist, have been developed. These methods involve direct condensation processes and unique one-pot processes to achieve the desired molecular structures (Brands et al., 2003).
Electrochemical Synthesis for Derivative Development : Electrochemical oxidation techniques have been employed to synthesize new derivatives of phenylpiperazines, demonstrating an environmentally friendly and reagent-less method for creating novel compounds in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).
Pharmacological Investigations and Applications
Immunomodulatory Effects : Immunomodulatory effects of certain derivatives synthesized from compounds similar to 1-(4-Hydroxyazepan-1-yl)ethanone have been evaluated, indicating potential as leads for new immunomodulatory agents. These compounds showed promising results in modulating the innate immune response of phagocytes (Khaleghi et al., 2014).
Antimicrobial Activity Studies : The antimicrobial activities of novel synthesized compounds, including those derived from 1-(4-Hydroxyazepan-1-yl)ethanone, have been assessed, revealing their potential in combating various bacterial and fungal strains (Nagamani et al., 2018).
Orientations Futures
“1-(4-Hydroxyazepan-1-yl)ethanone” is utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. Therefore, future research could focus on exploring its potential applications in these areas.
Relevant Papers Several papers have been published on compounds related to “1-(4-Hydroxyazepan-1-yl)ethanone”. For instance, a paper discusses the synthesis, biological evaluation, and molecular docking studies of novel 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives as potential tubulin polymerization inhibitors and anticancer agents . Another paper provides an overview of the chemistry of 1-(4-substituted aminophenyl) ethanones .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 1-(4-Hydroxyazepan-1-yl)ethanone may interact with its targets through similar chemical reactions.
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, can have significant effects on various biochemical pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The formation of oximes and hydrazones could potentially lead to changes in cellular function .
Propriétés
IUPAC Name |
1-(4-hydroxyazepan-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-5-2-3-8(11)4-6-9/h8,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRVKYMONALYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyazepan-1-yl)ethanone | |
CAS RN |
1219828-20-2 | |
| Record name | 1-(4-hydroxyazepan-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



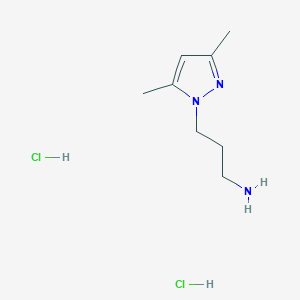
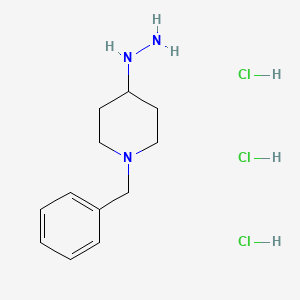
![N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride](/img/structure/B1520955.png)
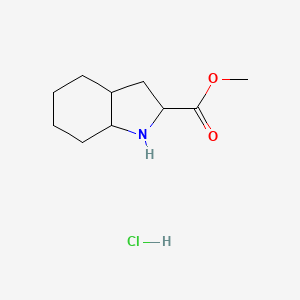
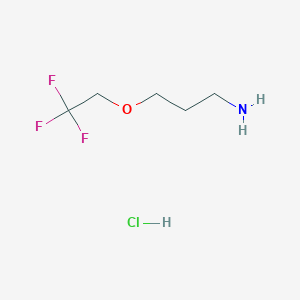

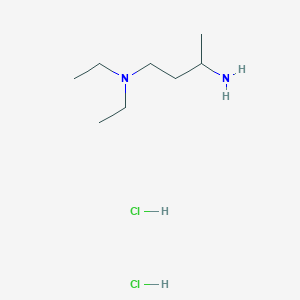

![1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride](/img/structure/B1520967.png)
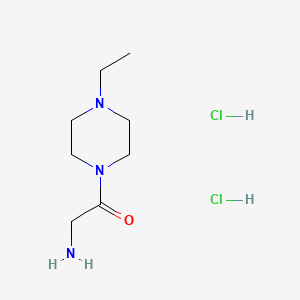
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)
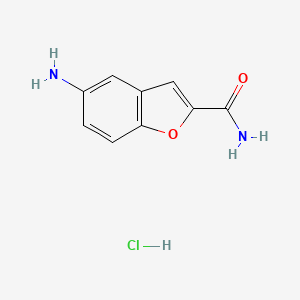
![1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1520972.png)
